Ethyl trityl ether
Description
Historical Context and Evolution of Protecting Group Chemistry
The concept of "protecting groups" is fundamental to the art of organic synthesis, allowing chemists to achieve selectivity in complex molecules with multiple reactive functionalities. numberanalytics.comwikipedia.org The practice dates back to the early days of synthetic chemistry, where chemists would use simple derivatives to temporarily block a reactive site while another part of the molecule was being modified. wiley.com A significant leap in this field was the development of a wider range of protecting groups with varied stability and cleavage conditions. wiley.com This evolution was crucial for the synthesis of complex natural products and pharmaceuticals. numberanalytics.com
A major revolution in protecting group chemistry occurred in the 1970s with the popularization of silyl-based protecting groups, which offered a more versatile and selective method for protecting alcohols. numberanalytics.com Alongside these developments, other strategies emerged, including the use of photosensitive and metal ion-sensitive groups, and the attachment of molecules to polymer supports for solid-phase synthesis. purdue.edu This continuous innovation has provided chemists with a sophisticated toolkit to orchestrate complex synthetic sequences with high precision. openaccessjournals.com
The Role of Trityl Protecting Groups in Multistep Organic Transformations
The triphenylmethyl (trityl) group is a bulky and important protecting group primarily used for hydroxyl (-OH) and amino (-NH2) groups. ontosight.aiacademie-sciences.fraskfilo.com When an alcohol is protected with a trityl group, it forms a trityl ether. ontosight.ai This strategy is frequently employed in multistep syntheses where a hydroxyl group needs to be shielded from reaction conditions. acs.orgacs.org
A key feature of the trityl group is its steric bulk, which leads to a high degree of selectivity for the protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. total-synthesis.commpg.de This selectivity has made the trityl group particularly valuable in carbohydrate and nucleoside chemistry, where distinguishing between different hydroxyl groups is often necessary. acs.orgacs.orgtotal-synthesis.comnih.gov
Trityl ethers are generally stable under neutral and basic conditions but are readily cleaved by mild acidic conditions. ontosight.aiacademie-sciences.fracs.org The ease of cleavage is due to the formation of the highly stable trityl cation. academie-sciences.fr This lability can be tuned by adding electron-donating groups to the phenyl rings; for instance, a monomethoxytrityl (MMTr) group cleaves significantly faster than the standard trityl group. total-synthesis.com The introduction of the trityl group is typically achieved by reacting the alcohol with trityl chloride in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). ontosight.aitotal-synthesis.com Deprotection can be accomplished using various methods, including treatment with mild acids like acetic acid or via hydrogenolysis. ontosight.ai
Scope and Significance of Ethyl Trityl Ether in Contemporary Research
This compound, also known as (ethoxydiphenylmethyl)benzene, is a specific derivative within the trityl ether family. chemicalbook.com It is formed by the protection of ethanol (B145695) with a trityl group. The synthesis generally involves the reaction of an alcohol with triphenylmethyl chloride. ontosight.airesearchgate.net The reaction proceeds via the formation of a stable trityl carbocation, which is then attacked by the alcohol. academie-sciences.fr
Physicochemical Properties of this compound: This table summarizes key properties of the compound.
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 968-39-8 | chemicalbook.comnih.gov |
| Molecular Formula | C21H20O | nih.govchemsrc.comcymitquimica.com |
| Molecular Weight | 288.38 g/mol | chemicalbook.com |
| Melting Point | 81-82 °C | chemicalbook.com |
| Boiling Point | 150-151 °C (at 9 Torr) | chemicalbook.com |
| Density | 1.059 g/cm³ | chemicalbook.comchemsrc.com |
| IUPAC Name | [ethoxy(diphenyl)methyl]benzene | nih.gov |
In contemporary research, this compound has been identified as an analog of Clotrimazole, a synthetic antifungal agent known to inhibit tumor cell proliferation and angiogenesis. chemicalbook.com This association suggests its potential utility in medicinal chemistry research as a reference compound or a synthetic intermediate. While the broader family of trityl ethers is extensively used, specific research findings detailing unique applications of this compound itself are less common, with much of the literature focusing on more complex tritylated molecules or the trityl group in general. researchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[ethoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXJOZGCQASJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303895 | |
| Record name | Ethyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-39-8 | |
| Record name | Ethyl trityl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl trityl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl triphenylmethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
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Deprotection Strategies for Ethyl Trityl Ether and Analogous Trityl Ethers
Acid-Catalyzed Cleavage Mechanisms and Conditions
The cleavage of trityl ethers under acidic conditions is a well-established and widely utilized method. The reaction proceeds through the formation of a stable trityl carbocation, which is a key intermediate. total-synthesis.com The general mechanism involves the protonation of the ether oxygen by a Brønsted acid or coordination to a Lewis acid, which weakens the C-O bond. total-synthesis.com Subsequent cleavage of this bond results in the formation of the corresponding alcohol and the highly stabilized trityl cation. total-synthesis.com The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups.
Mild Acidic Conditions (e.g., Formic Acid, Acetic Acid)
For substrates containing other acid-labile protecting groups, milder acidic conditions are necessary to achieve selective deprotection of the trityl ether. total-synthesis.com Formic acid and acetic acid are often the reagents of choice in such cases.
Formic Acid: Formic acid can be used for the chemoselective cleavage of trityl ethers. nih.gov For example, trityl ethers can be deprotected in the presence of tert-butyldimethylsilyl (TBDMS) ethers using formic acid. nih.gov An experimental procedure involves treating the trityl-protected compound with cold 97+% formic acid for a short period, followed by evaporation. total-synthesis.com
Acetic Acid: Acetic acid, often in aqueous solutions (e.g., 80% acetic acid), is another mild reagent for detritylation. total-synthesis.com The rate of cleavage is significantly influenced by the electronic nature of the trityl group; for instance, a monomethoxy-trityl (MMTr) group is cleaved much faster than the standard trityl group under these conditions. total-synthesis.com This allows for differential deprotection of various trityl ethers. In the context of solid-phase synthesis, resins with trityl linkers are highly acid-sensitive and can be cleaved with acetic acid. iris-biotech.depeptide.com
Table 2: Mild Acidic Conditions for Selective Trityl Ether Deprotection
| Reagent | Typical Conditions | Selectivity | Reference(s) |
| Formic Acid | Cold (e.g., 0°C), short reaction time | Can be selective in the presence of silyl ethers | total-synthesis.comnih.gov |
| Acetic Acid | 80% aqueous solution, room temperature | Slower than strong acids, allows for differentiation of substituted trityl groups | total-synthesis.com |
Selective Deprotection with Specific Lewis Acids (e.g., Indium Tribromide, Ceric Triflate)
Certain Lewis acids have emerged as valuable reagents for the chemoselective deprotection of trityl ethers under mild conditions, often tolerating a wide range of other functional groups.
Indium Tribromide (InBr₃): A catalytic amount of indium tribromide in aqueous acetonitrile (B52724) has been shown to chemoselectively deprotect trityl ethers to their corresponding alcohols in high yields. researchgate.net This method is compatible with various functional groups, including acetonides, acetates, benzoates, olefins, carbamates, esters, and other ethers. researchgate.net
Other Lewis Acids: Other Lewis acids such as zinc bromide (ZnBr₂) and magnesium bromide (MgBr₂) can also be employed for the deprotection of trityl ethers, particularly in substrates like carbohydrates where neighboring group participation can lead to enhanced selectivity. total-synthesis.com For instance, zinc bromide has been observed to specifically cleave 5'-trityl ethers of deoxynucleosides without affecting 3'-trityl ethers and without causing depurination, a common side reaction with protic acids. researchgate.net A three-component system consisting of a Lewis acid (like BF₃·Et₂O), a mild protic acid, and a reducing agent has also been developed for the rapid and mild removal of trityl groups. rsc.org
Alternative Deprotection Methodologies
Beyond acid-catalyzed cleavage, other methods have been developed for the deprotection of trityl ethers, offering alternative selectivity and reaction conditions.
Catalytic Hydrogenation (e.g., Pd/C)
While catalytic hydrogenation is a standard method for the cleavage of benzyl (B1604629) ethers, its application to trityl ethers is less common. organic-chemistry.org However, under certain conditions, this method can be effective. The reaction typically involves palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source. It is important to note that this method is generally more suited for benzylic-type ethers.
One-Pot Deprotection and Derivatization (e.g., Esterification)
In multistep syntheses, it is often desirable to combine deprotection and subsequent derivatization into a single operational step to improve efficiency. A simple one-pot procedure has been developed to convert trityl ethers directly into esters. scispace.comresearchgate.net This transformation can be achieved using the corresponding acid chloride as the sole reagent. researchgate.net For example, trityl ethers can be readily and efficiently transformed into the corresponding acetates by reaction with acetyl bromide. researchgate.net This method provides a direct conversion, minimizes waste, and allows for a non-aqueous workup. researchgate.net
Orthogonal and Chemoselective Deprotection in Complex Synthetic Systems
In the synthesis of complex molecules, such as oligosaccharides, nucleosides, and other natural products, multiple hydroxyl groups of varying reactivity must be selectively protected and deprotected. Orthogonal and chemoselective deprotection strategies are therefore crucial for achieving synthetic efficiency and high yields. The trityl ether group, including ethyl trityl ether and its analogs, plays a significant role in these strategies due to its unique acid lability, which allows for its removal under conditions that leave many other common protecting groups intact.
The principle of orthogonal protection relies on the use of protecting groups that can be removed by different mechanisms or under mutually exclusive conditions. The trityl group is a cornerstone of acid-labile protection schemes. Its cleavage is typically effected by mild protic or Lewis acids, which facilitate the formation of the highly stable trityl cation. This allows for the selective deprotection of a trityl ether in the presence of groups that are stable to acidic conditions but labile to other reagents, such as those removed by hydrogenolysis (e.g., benzyl ethers), fluoride ions (e.g., silyl ethers), or basic conditions (e.g., acyl esters).
Chemoselectivity, a closely related concept, refers to the selective reaction of one functional group in the presence of others. In the context of deprotection, this means removing the trityl group without affecting other acid-sensitive groups within the same molecule. This can be achieved by fine-tuning the reaction conditions, such as the choice of acid, solvent, temperature, and reaction time. For instance, very mild acids like formic or acetic acid can cleave a trityl ether while leaving a more robust tert-butyldimethylsilyl (TBS) ether untouched.
The successful application of these strategies is highly dependent on the specific substrate and the other protecting groups present. A variety of reagents and conditions have been developed to achieve the selective deprotection of trityl ethers in complex systems.
Research Findings on Selective Deprotection of Trityl Ethers
Several studies have demonstrated the effective chemoselective deprotection of trityl ethers in the presence of a wide array of other protecting groups. The following tables summarize key findings from the literature, showcasing the versatility of the trityl group in orthogonal protection schemes.
| Substrate (Starting Material) | Other Protecting Group(s) | Reagent and Conditions | Product | Yield (%) | Reference |
|---|
Mechanistic Investigations of Trityl Ether Transformations
Elucidation of Tritylation Reaction Mechanisms (e.g., Sₙ1 pathways involving trityl carbonium ion)
The tritylation of ethanol (B145695) to form ethyl trityl ether predominantly proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. acs.orgnih.govtotal-synthesis.com This pathway is favored due to the significant stability of the intermediate triphenylmethyl cation, also known as the trityl carbonium ion. acs.orgnih.govtotal-synthesis.com
The reaction is typically initiated by reacting trityl chloride with ethanol. In this process, the carbon-chlorine bond in trityl chloride heterolytically cleaves, a step often facilitated by a Lewis acid or a base like pyridine (B92270). total-synthesis.comacademie-sciences.fr The departure of the chloride ion results in the formation of the planar, sp²-hybridized trityl carbocation. This cation is highly stabilized by resonance, with the positive charge delocalized over the three phenyl rings. total-synthesis.com The stability of this carbocation is a key driving force for the Sₙ1 pathway. total-synthesis.comlibretexts.org
Once the trityl carbocation is formed, the oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the electrophilic carbocation. acs.orgnih.gov This step is typically fast. Following the nucleophilic attack, a proton is lost from the newly formed oxonium ion, often abstracted by a base present in the reaction mixture (like pyridine or the solvent), to yield the final product, this compound, and a protonated base. total-synthesis.com
The bulky nature of the trityl group generally leads to high selectivity for the tritylation of primary alcohols, such as ethanol, over more sterically hindered secondary or tertiary alcohols. nih.govtotal-synthesis.com While the Williamson ether synthesis can sometimes proceed via an Sₙ1 mechanism with tertiary alkyl halides, the tritylation of ethanol is a classic example of this pathway due to the exceptional stability of the trityl cation intermediate. stackexchange.com
The reaction can also be carried out using triphenylmethanol (B194598) and an acidic catalyst. academie-sciences.fr In this case, the acid protonates the hydroxyl group of triphenylmethanol, which then departs as a water molecule to generate the trityl carbocation, which subsequently reacts with ethanol. academie-sciences.fr
Studies on Deprotection Reaction Mechanisms
The removal of the trityl group, or deprotection, is as crucial as its introduction. The stability of the trityl group under neutral or basic conditions, contrasted with its lability under acidic conditions, is a cornerstone of its utility as a protecting group. academie-sciences.fr
The deprotection of this compound is most commonly achieved through acid-catalyzed hydrolysis. total-synthesis.comacademie-sciences.fr The mechanism begins with the protonation of the ether oxygen by a Brønsted acid. total-synthesis.comacademie-sciences.fr This protonation makes the oxygen atom positively charged, transforming the ethoxy group into a good leaving group. academie-sciences.fr
The reaction conditions for deprotection can be quite mild due to the ease of formation of the trityl cation. academie-sciences.frwillingdoncollege.ac.in Acids such as formic acid or trifluoroacetic acid are often sufficient to effect the cleavage. total-synthesis.comlibretexts.org
The trityl carbocation is a central intermediate in the cleavage of this compound and dictates the course of the reaction. total-synthesis.comacademie-sciences.fr Its high stability ensures that the Sₙ1 pathway is energetically favorable for cleavage. libretexts.orglibretexts.org The formation of this carbocation is the rate-determining step in the acid-catalyzed deprotection process. libretexts.org
The stability of the carbocation intermediate is influenced by the solvent. Polar protic solvents can stabilize the carbocation through solvation, facilitating the cleavage reaction. libretexts.org The generation of the trityl cation from trityl ethers has been observed in solvents like dichloromethane (B109758) and acetonitrile (B52724), but can be inhibited in more basic solvents like tetrahydrofuran (B95107) (THF), which may form stable oxonium compounds. acs.org
The reactivity of the trityl cation intermediate allows for other transformations beyond simple hydrolysis. In the absence of water, but in the presence of other nucleophiles, the cation can be trapped to form different products. For instance, treatment of trityl ethers with acid chlorides can lead directly to the formation of esters in a one-pot deprotection-esterification process. researchgate.net
It is the predictable and facile formation of this carbocation intermediate that makes the trityl group a versatile tool in multistep organic synthesis, allowing for its selective removal without affecting other, more acid-resistant protecting groups. nih.gov
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of organic reactions, including those involving trityl ethers. nih.govrsc.org These methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.
For trityl ether transformations, computational studies can provide valuable insights into the energetics of the Sₙ1 reaction pathway. They can be used to calculate the stability of the trityl carbocation and the activation energies for both its formation from a precursor like trityl chloride and its reaction with an alcohol. google.com
In the context of deprotection, computational models can elucidate the step-by-step mechanism of acid-catalyzed cleavage. For example, DFT calculations can map the potential energy surface for the protonation of the ether oxygen, the heterolysis of the C-O bond to form the carbocation-alcohol pair, and the subsequent separation of these fragments. researchgate.net Such studies have confirmed that the formation of the trityl carbocation is the key step in these reactions. academie-sciences.frrsc.org
Furthermore, computational approaches can help to understand the subtle electronic and steric effects that govern the reactivity and selectivity of tritylations. For instance, calculations can quantify why primary alcohols react faster than secondary alcohols by comparing the activation barriers for the nucleophilic attack on the trityl cation. nih.gov They can also model the influence of different catalysts and solvent environments on the reaction mechanism and efficiency. nih.govresearchgate.net While specific computational studies focusing exclusively on this compound are not abundant in the provided context, the principles derived from studies on similar trityl systems are directly applicable. nih.govrsc.org
Advanced Applications of Ethyl Trityl Ether in Complex Organic Synthesis
Applications in Peptide Synthesis (e.g., N-Terminal and Side Chain Protection)
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and on the side chains of trifunctional amino acids. The trityl group, including its ethyl ether derivative, finds application in this field, particularly for the protection of specific functional groups.
The Nα-trityl group can be used for the protection of the α-amino group of amino acids. csic.esresearchgate.net This protection is advantageous in certain strategies because the trityl group can be removed under very mild acidic conditions, which are compatible with sensitive functionalities that might be present in complex peptides like glycopeptides or phosphopeptides. csic.es
Furthermore, trityl-based protecting groups are employed for the side chains of several amino acids. For instance, in Fmoc-based solid-phase peptide synthesis, the side chains of serine and threonine can be protected as trityl ethers. peptide.com Similarly, the side chain of histidine is often protected with a trityl group. peptide.com The acid lability of the trityl group allows for its removal during the final cleavage of the peptide from the resin with a reagent such as trifluoroacetic acid (TFA). peptide.com The varying acid lability of different trityl derivatives (e.g., Trt, Mmt, Mtt) allows for selective deprotection strategies when needed. peptide.com
Integration into Multi-Step Total Synthesis Schemes of Natural Products and Bioactive Molecules
The total synthesis of complex natural products is a significant endeavor in organic chemistry that showcases the power of synthetic methodology. scripps.edu Protecting groups are indispensable tools in these multi-step syntheses, and ethyl trityl ether plays a role in the selective protection of primary alcohols within intricate molecular architectures. nih.gov
The synthesis of various natural products and bioactive molecules often involves intermediates with multiple hydroxyl groups. The ability to selectively protect a primary alcohol with a trityl group allows chemists to manipulate other parts of the molecule without affecting the protected site. beilstein-journals.org For example, in the synthesis of certain ether lipids, the primary alcohol of a glycerol (B35011) derivative is protected with a trityl group to allow for modifications at the secondary alcohol position. beilstein-journals.org The trityl group is then selectively removed under acidic conditions to reveal the primary alcohol for further functionalization. beilstein-journals.org
The choice of the trityl group in a total synthesis is often dictated by its steric bulk and its cleavage conditions, which must be orthogonal to other protecting groups present in the molecule. uni-konstanz.de Its successful integration into a synthetic sequence depends on careful planning and consideration of the reactivity of all functional groups throughout the synthetic route. The application of trityl ethers in total synthesis highlights their reliability and effectiveness in the construction of complex molecular targets. researchgate.net
Use in Polymer Chemistry and Materials Science (e.g., Polyethylene (B3416737) Glycol Derivatives, Block Copolymers)
The principles of protecting group chemistry extend into the realm of polymer chemistry and materials science. The synthesis of well-defined polymers with specific functionalities often requires the use of protecting groups to control the polymerization process and to introduce desired chemical handles.
Trityl groups can be utilized as initiators or protecting groups in the synthesis of polymers. For instance, trityl cations can act as Lewis acids to catalyze the cationic polymerization of certain monomers. researchgate.net In the synthesis of functionalized polymers like polyethylene glycol (PEG) derivatives, a trityl group can be used to protect a hydroxyl end-group. This allows for the modification of the other end of the polymer chain, followed by the deprotection of the trityl group to reveal a hydroxyl group for further conjugation, for example, to a biomolecule.
The synthesis of block copolymers, which consist of two or more different polymer chains linked together, can also benefit from the use of trityl protecting groups. By using a trityl-protected initiator, one block can be polymerized. The trityl group is then removed, and the second block is grown from the deprotected site. This level of control is crucial for creating well-defined block copolymers with specific properties for applications in areas like drug delivery and nanotechnology. rsc.org
Analytical Characterization and Monitoring of Ethyl Trityl Ether
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for confirming the identity and structural features of ethyl trityl ether.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide specific details about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the range of 7.1 to 7.7 ppm. academie-sciences.fr The methylene (B1212753) protons (-O-CH₂-) of the ethyl group are observed as a quartet, while the methyl protons (-CH₃) appear as a triplet. csic.es
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Key resonances include those for the quaternary carbon of the trityl group, the carbons of the phenyl rings, and the carbons of the ethyl group. academie-sciences.frlibretexts.org The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org For instance, carbonyl carbons, if present as an impurity, would appear at the low-field end of the spectrum (160-220 δ). libretexts.org
Table 1: Representative NMR Data for Trityl Ethers
| Nucleus | Type of Atom | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ph₃C-) | 7.1 - 7.7 | Multiplet |
| ¹H | Methylene (-O-CH₂-CH₃) | ~3.1 - 3.2 | Quartet |
| ¹H | Methyl (-O-CH₂-CH₃) | ~1.0 - 1.2 | Triplet |
| ¹³C | Quaternary (Ph₃C -) | ~87.0 | Singlet |
| ¹³C | Aromatic (Ph₃C-) | ~125 - 145 | Multiple Signals |
| ¹³C | Methylene (-O-CH₂ -CH₃) | ~60 - 64 | Singlet |
| ¹³C | Methyl (-O-CH₂-CH₃ ) | ~14 - 19 | Singlet |
Note: Specific chemical shifts can vary depending on the solvent and the specific trityl ether derivative. academie-sciences.frlookchem.com
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the absence of a broad O-H stretching band (typically found around 3200-3600 cm⁻¹), which would indicate the presence of the starting material, triphenylmethanol (B194598). Key absorption bands for this compound include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C-O ether stretching bands. academie-sciences.frnih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |
| 3000-2850 | C-H Stretch | Aliphatic (Ethyl) |
| ~1600, 1490, 1445 | C=C Stretch | Aromatic Ring |
| ~1078 | C-O Stretch | Ether |
| ~700-750 | C-H Bend | Aromatic (Monosubstituted) |
Source: Data compiled from various sources. academie-sciences.frnih.gov
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. tudublin.ieresearchgate.net
In the mass spectrum of this compound, the molecular ion peak [M]⁺ can be observed. However, a prominent peak often corresponds to the highly stable triphenylmethyl (trityl) cation [C(C₆H₅)₃]⁺ at m/z 243. nih.gov This is a characteristic fragmentation pattern for trityl-containing compounds. Other fragment ions may also be present, providing further structural information. nih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. researchgate.net
Table 3: Common Mass Spectrometry Fragments for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 288 | [C₂₁H₂₀O]⁺ | Molecular Ion |
| 243 | [C₁₉H₁₅]⁺ | Trityl Cation |
| 165 | [C₁₃H₉]⁺ | Biphenylmethyl Cation |
| 105 | [C₇H₅O]⁺ / [C₈H₉]⁺ | Fragment ions |
Source: Data compiled from PubChem. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions that produce or consume this compound. ajol.infoquizlet.com A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. weebly.com The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate. rsc.org
The components of the mixture separate based on their polarity; less polar compounds travel further up the plate. quizlet.com this compound, being relatively nonpolar, will have a higher Rf value compared to more polar compounds like triphenylmethanol. quizlet.com The spots can be visualized under UV light or by staining with reagents like potassium permanganate (B83412) or sulfuric acid. tudublin.ieillinois.edu
For the purification of this compound on a larger scale, column chromatography is the method of choice. ajol.inforsc.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. cdnsciencepub.comwiley-vch.de
A solvent or a gradient of solvents (eluent), similar to those used in TLC, is passed through the column to separate the components. rsc.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound. The solvent is then removed from the combined pure fractions to yield the purified product. ajol.info This technique is effective in removing unreacted starting materials and byproducts. ajol.infocdnsciencepub.com
Advanced Analytical Techniques for Mechanistic and Real-time Studies
The elucidation of reaction mechanisms and the real-time monitoring of reactions involving this compound are crucial for optimizing synthesis and cleavage processes. Advanced analytical techniques provide invaluable insights into reaction kinetics, the identification of transient intermediates, and the validation of proposed mechanistic pathways. These methods move beyond simple endpoint analysis, offering a dynamic view of the chemical transformations as they occur.
In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for continuously monitoring the concentration of reactants, products, and intermediates directly in the reaction vessel. For instance, in-situ IR spectroscopy can track the progress of reactions involving trityl cations by monitoring specific vibrational frequencies, such as the band at 1584 cm⁻¹. jyu.fi Similarly, in-situ ¹H NMR spectroscopy allows for the temporal analysis of reactant consumption and product formation, providing detailed kinetic data. gu.se
Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. UV-Vis spectrophotometry is a common technique for this purpose, particularly for reactions involving the cleavage of the trityl group. The release of the trityl cation (Ph₃C⁺), which has a characteristic strong absorbance, allows for its quantification and the determination of reaction kinetics. nih.gov For more complex systems, competition kinetics can be employed to determine the rate constants of fast cleavage reactions. researchgate.net
Mass spectrometry (MS) is another critical tool for mechanistic studies, enabling the identification of reaction intermediates and byproducts. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect and characterize transient species, such as radical intermediates in photocatalytic cleavage reactions. organic-chemistry.orgajchem-a.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are essential for confirming the elemental composition of proposed intermediates. researchgate.net
Computational modeling, often using Density Functional Theory (DFT), complements experimental studies by providing theoretical insights into reaction pathways. jyu.fibac-lac.gc.ca These models can be used to calculate the energies of reactants, transition states, and products, helping to predict the feasibility of a proposed mechanism and to understand the stereochemical outcomes of a reaction. bac-lac.gc.caacs.org
Recent advancements have also focused on photocatalytic methods for the cleavage of trityl ethers under neutral conditions. organic-chemistry.orgresearchgate.net Mechanistic investigations of these reactions employ a combination of techniques, including Stern-Volmer luminescence quenching experiments to study the interaction between the photocatalyst and the substrate, and mass spectrometry to confirm the presence of key radical intermediates. organic-chemistry.org These advanced methods provide a comprehensive picture of the reaction dynamics and mechanism.
Interactive Data Tables
The following tables summarize key analytical data relevant to the characterization and mechanistic study of this compound and related compounds.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value/Range | Reference |
|---|---|---|---|
| FTIR (KBr Wafer) | C-H Stretching (Aromatic) | 3065.11 cm⁻¹ | chegg.com |
| FTIR (KBr Wafer) | Characteristic Absorptions | 1601, 1518, 1346, 1078, 703 cm⁻¹ | academie-sciences.fr |
| ¹H NMR (CDCl₃) | Aromatic Protons (m) | δ 7.47–7.21 | acs.org |
| ¹³C NMR (CDCl₃) | Aromatic Carbons | δ 143.4, 128.8, 128.6, 128.4, 127.9, 127.7, 127.3, 127.2 | acs.org |
| GC-MS | Top m/z Peaks | 105, 243, 211 | nih.gov |
Table 2: Techniques for Real-time Monitoring and Mechanistic Studies
| Technique | Application to this compound Reactions | Key Information Obtained | Reference |
|---|---|---|---|
| In-situ ¹H NMR Spectroscopy | Monitoring consumption of reactants and formation of products during synthesis or cleavage. | Reaction kinetics, identification of major species over time. | gu.se |
| In-situ IR Spectroscopy | Tracking changes in functional groups (e.g., ether linkage, formation of trityl cation). | Real-time reaction progress, detection of key intermediates. | jyu.fimdpi.com |
| UV-Vis Spectrophotometry | Kinetic analysis of cleavage reactions by monitoring the formation of the trityl cation. | Reaction rates, catalytic efficiency. | nih.gov |
| Mass Spectrometry (ESI-MS, GC-MS) | Identification of reaction intermediates and final products in mechanistic studies. | Confirmation of proposed intermediates (e.g., radical cations), fragmentation patterns. | organic-chemistry.orgsrce.hr |
| Computational Modeling (DFT) | Investigation of reaction pathways, transition state energies, and product stability. | Mechanistic validation, prediction of reactivity and selectivity. | jyu.fibac-lac.gc.ca |
Future Perspectives and Emerging Research Directions
Greener Pathways for Trityl Ether Synthesis
The push towards environmentally benign chemical processes has spurred the development of more sustainable and green synthetic protocols for trityl ethers. alfa-chemistry.comcsic.esajchem-a.com Traditional methods often rely on stoichiometric amounts of reagents and volatile organic solvents. Current research is focused on minimizing hazardous waste and improving energy efficiency. alfa-chemistry.com
Key developments in this area include:
Catalytic Approaches: The use of catalytic amounts of activating agents is a significant step forward. For instance, researchers have demonstrated the use of nanoporous solid acids like MCM-41-SO3H for the efficient tritylation of alcohols under solvent-free conditions, with the catalyst being reusable. academie-sciences.fr
Chromatography-Free Purification: Innovative purification techniques, such as precipitation, are being developed to replace chromatography, a solvent-intensive process. ajchem-a.comajchem-a.com This not only reduces waste but also makes the synthesis more economically viable.
Alternative Reagents: The exploration of new tritylating agents, such as p-methoxybenzyl trityl ether (p-MBTE) and prenyl trityl ether (PTE) in conjunction with DDQ, offers milder reaction conditions and easier workup procedures. tandfonline.com
Novel Catalytic Systems for Tritylation and Detritylation
The development of novel and efficient catalytic systems for both the formation (tritylation) and cleavage (detritylation) of trityl ethers is a major focus of current research. These new catalysts aim to offer greater selectivity, milder reaction conditions, and broader substrate scope.
For Tritylation:
| Catalyst System | Key Features | Reference |
| Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) | Excellent yields, reusability, and chemoselectivity. Compatible with various sensitive functional groups. | acs.org |
| Benzyl (B1604629) Trityl Ether (BTE) and DDQ | Proceeds under mild, neutral conditions. Involves oxidative abstraction of a benzylic proton. | thieme-connect.comresearchgate.net |
| Triphenylmethanol (B194598) and Tris(pentafluorophenyl)borane (B72294) | Acid-catalyzed protection at room temperature with high chemoselectivity. | researchgate.net |
For Detritylation:
| Catalyst System | Key Features | Reference |
| Ceric Triflate (Ce(OTf)₄) | Catalytic amounts efficiently cleave trityl and dimethoxytrityl (DMT) groups under mild, wet acetonitrile (B52724) conditions. | researchgate.net |
| Indium Tribromide (InBr₃) | Chemoselectively deprotects trityl ethers in high yields in aqueous acetonitrile, compatible with various functional groups. | researchgate.net |
| Silica (B1680970) Sulfuric Acid (SSA) | A mild, heterogeneous, and recyclable catalyst for the chemoselective deprotection of trityl ethers in nucleosides. researchgate.net | |
| Formic Acid in Diethyl Ether | Allows for the deprotection of trityl ethers under specific conditions. thieme-connect.de |
These catalytic systems often allow for chemoselective transformations, a critical aspect in the synthesis of complex molecules where multiple protecting groups are present. organic-chemistry.orgtandfonline.com For example, it is possible to selectively deprotect a trityl ether in the presence of a TBDMS ether using specific acidic conditions. nih.gov
Expanding the Scope of Chemoselective Transformations
The steric bulk of the trityl group has long been exploited for the regioselective protection of primary alcohols. total-synthesis.comfiveable.meuniversiteitleiden.nl Future research aims to further expand the repertoire of chemoselective transformations involving trityl ethers. This includes developing methods to differentiate between various hydroxyl groups with even greater precision and to perform selective reactions on other parts of the molecule while the trityl ether remains intact.
Recent advancements have demonstrated the ability to perform selective deprotection of trityl ethers in the presence of other acid-sensitive groups by carefully tuning the catalyst and reaction conditions. researchgate.net For instance, silica-supported sodium hydrogen sulfate (B86663) has been used for the clean removal of trityl ethers from furanose derivatives without affecting other protecting groups. researchgate.net The development of such orthogonal protecting group strategies is crucial for the efficient synthesis of complex carbohydrates and other polyfunctionalized molecules. universiteitleiden.nluniversiteitleiden.nl
Integration with Automated Synthesis Platforms
The demand for rapid synthesis of complex molecules, particularly oligosaccharides and peptides, has driven the integration of protecting group chemistry with automated synthesis platforms. nih.govnih.govumsl.edunih.gov Trityl ethers, with their robust nature and well-defined cleavage conditions, are well-suited for such applications.
Key aspects of this integration include:
Automated Oligosaccharide Synthesis: Automated synthesizers are now capable of performing various protecting group manipulations, including the introduction and removal of trityl groups, enabling the rapid assembly of complex carbohydrates. nih.govnih.govrsc.org
Solid-Phase Synthesis: The trityl group is a valuable tool in solid-phase synthesis, where it can be used to anchor the growing molecule to a solid support. glenresearch.comumich.edu Cleavage of the trityl ether at the end of the synthesis releases the final product.
High-Throughput Methodologies: The development of high-throughput screening methods for optimizing reaction conditions for tritylation and detritylation will further accelerate the discovery of new synthetic routes.
Applications Beyond Conventional Protecting Group Chemistry
While the primary role of the trityl group is as a protective moiety, its unique chemical and physical properties are being harnessed for a range of novel applications.
Spin Labels for EPR Spectroscopy: Trityl radicals are increasingly being used as spin labels for Electron Paramagnetic Resonance (EPR) distance measurements in biomolecules. mdpi.comacs.orgrsc.orgresearchgate.netnih.gov Their narrow spectral lines allow for more precise distance measurements compared to traditional nitroxide labels. acs.orgresearchgate.net
Reagents in Other Transformations: Modified trityl ethers are being developed as reagents for other chemical transformations. For example, benzyl trityl ether in combination with DDQ can act as a tritylating agent. thieme-connect.comresearchgate.net The tritylone group, a derivative of the trityl group, can be cleaved under specific basic conditions via a Wolff-Kishner reduction, offering an alternative deprotection strategy. rsc.org
Fluorescent Labels and Mass Tags: Bifunctional trityl groups, which combine the properties of the trityl cation with other functionalities, have found applications in bioconjugation, cross-linking, mass spectrometry, and fluorescence. glenresearch.comresearchgate.net
The ongoing research into these diverse areas promises to further solidify the importance of the trityl ether not just as a workhorse protecting group, but as a versatile tool with expanding applications across various scientific disciplines.
Q & A
Basic: What are the common synthetic routes for ethyl trityl ether, and how are reaction conditions optimized?
This compound is typically synthesized via nucleophilic substitution between trityl chloride (triphenylmethyl chloride) and an alcohol, such as ethanol, under anhydrous conditions. Pyridine is often added to scavenge HCl, enhancing reaction efficiency . For primary alcohols (e.g., glucose derivatives), trityl chloride selectively reacts with the 6-OH group in the presence of pyridine due to steric hindrance and electronic factors . Optimization involves controlling stoichiometry (1:1.2 alcohol-to-trityl chloride ratio), temperature (0–25°C), and solvent choice (e.g., dichloromethane or DMF). Purity is confirmed by TLC or HPLC, with yields typically >85% .
Advanced: How do steric and electronic factors influence the selectivity of trityl ether formation in polyol systems?
The trityl group’s bulky triphenylmethyl moiety preferentially protects primary alcohols over secondary or tertiary alcohols due to steric constraints. For example, in glucose, the 6-OH group reacts faster than the 2-, 3-, or 4-OH groups . Electronic effects also play a role: electron-rich alcohols (e.g., allylic or benzylic alcohols) exhibit accelerated reactivity with trityl chloride. Competitive experiments using substrates like 1,2-propanediol show >90% selectivity for primary OH protection under kinetic control . Advanced studies employ DFT calculations to model transition-state geometries and predict regioselectivity .
Basic: What analytical techniques are critical for characterizing this compound and confirming deprotection?
- NMR Spectroscopy : H NMR shows distinct aromatic resonances (δ 7.2–7.5 ppm for trityl protons) and ethyl group signals (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) .
- IR Spectroscopy : A strong C-O-C stretch at 1100–1250 cm confirms ether formation. Deprotection via acid hydrolysis (e.g., HCl/MeOH) is monitored by disappearance of trityl peaks and emergence of OH stretches (~3400 cm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF detects the molecular ion ([M+H] for this compound, m/z ~319) and fragments (e.g., triphenylmethyl cation, m/z 243) .
Advanced: How do contradictions in literature regarding Grignard reactions with trityl acetyl chloride inform modern synthetic protocols?
Early reports claimed ethyl trityl ketone synthesis via Grignard reagents and triphenylacetyl chloride, but later studies revealed these products were misidentified. For example, Coleman et al. (1959) demonstrated that ethylmagnesium bromide reacts with triphenylacetyl chloride to form 2,2,2-triphenylethanol (via reduction) rather than the expected ketone, due to β-hydrogen transfer in the Grignard reagent . This underscores the need for rigorous analytical validation (e.g., IR carbonyl detection, independent synthesis of proposed products) when working with sterically hindered acyl halides. Modern protocols avoid Grignard reagents for trityl ketone synthesis, favoring Friedel-Crafts acylation or organocuprates .
Advanced: What non-acidic detritylation methods exist, and how do they address functional group compatibility?
Traditional detritylation uses HCl or HSO, but these conditions degrade acid-sensitive groups (e.g., tert-butyldimethylsilyl ethers). A catalytic naphthalene/lithium system enables reductive cleavage of trityl ethers under neutral conditions, producing triphenylmethane and the free alcohol. This method tolerates esters, amides, and olefins, with yields >90% . Alternative approaches include hydrogenolysis (H, Pd/C) or photolysis (UV light in acetonitrile), though these require optimization for substrate-specific side reactions .
Basic: What are the primary applications of this compound in carbohydrate and nucleotide chemistry?
This compound serves as a temporary protecting group for primary alcohols in oligosaccharide synthesis (e.g., glycosylation reactions) and nucleotide phosphoramidite chemistry. Its steric bulk prevents undesired side reactions during chain elongation. For example, in RNA synthesis, the 5′-OH of ribonucleosides is tritylated to enable selective phosphorylation at the 3′ position . Deprotection is performed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to preserve labile phosphodiester bonds .
Advanced: How do kinetic studies elucidate the mechanism of trityl ether disproportionation in cationic chain reactions?
Trityl ethers undergo disproportionation via cationic chain mechanisms. For example, trityl benzyl ether reacts with trityl salts (e.g., PhCSbF) to form benzaldehyde and triphenylmethane through hydride transfer. Kinetic data (first-order in ether, zeroth-order in trityl salt) confirm a chain-propagation mechanism:
Initiation : PhC + ether → PhC-O-R
Propagation : PhC-O-R → R + PhCOH (rate-determining step)
Termination : R + ether → R-O-R (disproportionation) .
Activation parameters (ΔH‡ = 15–20 kcal/mol) suggest a highly ordered transition state, consistent with steric crowding .
Basic: What safety precautions are essential when handling this compound and related reagents?
- Flammability : this compound is highly flammable (flash point ~40°C). Use spark-free equipment and avoid open flames .
- Respiratory Protection : Use in a fume hood to prevent inhalation of trityl chloride vapors (irritant) .
- Deprotection Hazards : Acidic detritylation generates HCl; neutralize waste with NaHCO before disposal .
Advanced: How does isotopic labeling resolve mechanistic ambiguities in trityl ether reactions?
Isotopic tracer studies (e.g., O-labeled ethers) clarify pathways in disproportionation or hydrolysis. For instance, O incorporation in benzaldehyde during trityl benzyl ether degradation confirms hydride transfer from the ether’s α-carbon, not oxygen . Similarly, H labeling at the ethyl group’s β-position reveals kinetic isotope effects (k/k > 2) in acid-catalyzed hydrolysis, supporting a protonation-deprotonation mechanism .
Advanced: What strategies mitigate side reactions during large-scale trityl ether synthesis?
- Solvent Choice : Anhydrous DMF minimizes hydrolysis of trityl chloride .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates reactions by activating trityl chloride via transient acylpyridinium intermediates .
- Workup : Quench excess trityl chloride with methanol before aqueous extraction to prevent gelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
